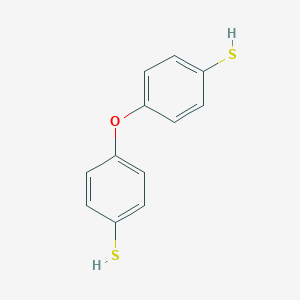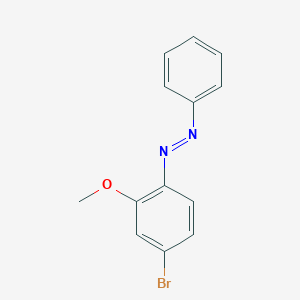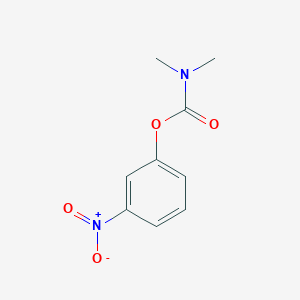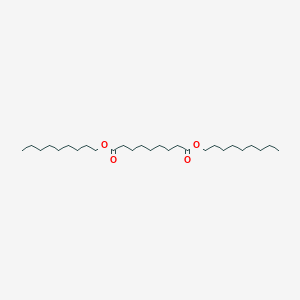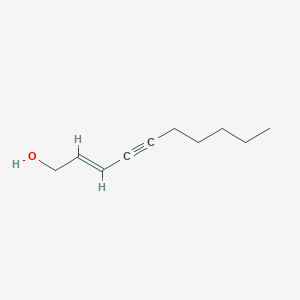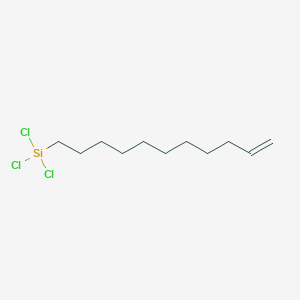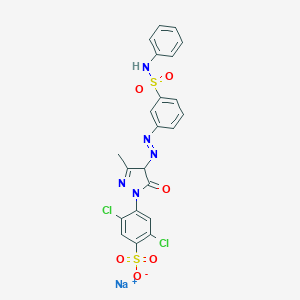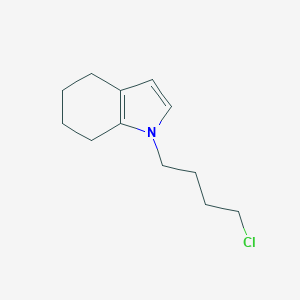
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole, also known as TCB-2, is a synthetic psychoactive substance that belongs to the family of indole derivatives. TCB-2 is structurally similar to the naturally occurring neurotransmitter serotonin and has been found to have potential applications in scientific research.
Mecanismo De Acción
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to play a role in regulating mood, cognition, and perception. 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole has been found to have a high affinity for this receptor, which may explain its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole has been found to have a range of biochemical and physiological effects, including changes in brain activity, heart rate, and blood pressure. Studies have also shown that 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole can induce changes in behavior, such as alterations in mood and perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole can also have potentially harmful effects, such as changes in heart rate and blood pressure, which must be taken into account when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole. One area of interest is its potential therapeutic applications, particularly in treating conditions such as depression and anxiety. Other areas of research could include studying the effects of 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole on other neurotransmitter systems, as well as investigating its potential for use as a research tool in studying the role of serotonin receptors in various physiological processes.
Conclusion
In conclusion, 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole is a synthetic psychoactive substance that has potential applications in scientific research. Its high affinity for serotonin receptors makes it a useful tool for studying the role of these receptors in various physiological processes. However, its potential for harmful effects must be taken into account when designing experiments. Further research is needed to fully understand the potential therapeutic applications of 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole involves several steps, including the reaction of 4-chlorobutyryl chloride with indole in the presence of a base, followed by reduction with a reducing agent such as lithium aluminum hydride. The final product is purified through a series of chromatography techniques to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have agonist activity at serotonin receptors, which are known to play a role in regulating mood, appetite, and sleep. 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole has also been studied for its potential therapeutic applications in treating conditions such as depression and anxiety.
Propiedades
Número CAS |
19406-09-8 |
|---|---|
Nombre del producto |
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole |
Fórmula molecular |
C12H18ClN |
Peso molecular |
211.73 g/mol |
Nombre IUPAC |
1-(4-chlorobutyl)-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C12H18ClN/c13-8-3-4-9-14-10-7-11-5-1-2-6-12(11)14/h7,10H,1-6,8-9H2 |
Clave InChI |
ONQQVOBPCJJAAT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CN2CCCCCl |
SMILES canónico |
C1CCC2=C(C1)C=CN2CCCCCl |
Sinónimos |
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)
